N-[2-(1-piperidinyl)ethyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide acts as a cannabinoid antagonist, exhibiting a high selectivity for the CB1 receptor. [] It antagonizes the effects of cannabinoid agonists, such as WIN 55,212-2, by blocking their binding to the CB1 receptor. [] This antagonism has been demonstrated in both in vitro and in vivo studies. []
N-[2-(1-piperidinyl)ethyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide, also known as NESS 0327, has been explored in scientific research for its potential in understanding and targeting the cannabinoid system. []
Investigating Cannabinoid Receptor Function: As a highly selective CB1 receptor antagonist, NESS 0327 serves as a valuable pharmacological tool for dissecting the specific roles of CB1 receptors in various physiological and pathological processes. []
Developing Novel Therapeutics: The discovery and characterization of NESS 0327's potent and selective CB1 receptor antagonism make it a promising lead compound for the development of novel therapeutics targeting conditions where CB1 receptor modulation is desired. []
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0